Cilobradine hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAKUIYCCYKGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cilobradine Hydrochloride: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilobradine hydrochloride, also known by its developmental code DK-AH 269, is a potent and selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Developed by Boehringer Ingelheim, this compound has been a subject of significant interest for its ability to modulate cardiac pacemaker activity and its potential applications in other therapeutic areas. This technical guide provides an in-depth overview of the discovery, mechanism of action, and a proposed synthetic pathway for this compound, based on available scientific literature and patent information.
Discovery and Development
Cilobradine was identified as a potent bradycardic agent by Boehringer Ingelheim. It belongs to a class of drugs known as "bradines," which also includes zatebradine and the clinically approved drug, ivabradine. The primary therapeutic goal for these compounds was the selective reduction of heart rate without affecting other cardiovascular parameters such as blood pressure. Early preclinical studies with cilobradine (DK-AH 269) demonstrated its efficacy in dose-dependently reducing the heart rate by targeting the cardiac pacemaker current, If.
Mechanism of Action
Cilobradine exerts its pharmacological effect by selectively blocking HCN channels. These channels are crucial for the generation of spontaneous diastolic depolarization in the sinoatrial node, which in turn governs the heart's rhythm. The current flowing through these channels is referred to as the "funny" current (If) in cardiac tissue and as Ih in neuronal tissue.
The blockade of HCN channels by cilobradine is use-dependent, meaning its efficacy increases with the frequency of channel opening. It binds to a site within the open channel pore, thereby physically obstructing the flow of ions. This action reduces the slope of diastolic depolarization, leading to a prolongation of the cardiac cycle and a consequent reduction in heart rate. Studies have shown that cilobradine is a more effective and faster blocker of If compared to zatebradine. Beyond its cardiac effects, research has also indicated that this compound may have antidepressant properties.
An In-Depth Technical Guide to the Mechanism of Action of Cilobradine Hydrochloride on HCN Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilobradine hydrochloride is a potent and selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. These channels are critical in regulating pacemaker activity in both cardiac and neuronal tissues, making them a key therapeutic target for various cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of the mechanism of action of cilobradine on HCN channels, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways and workflows.
HCN channels, often referred to as "pacemaker channels," are unique voltage-gated ion channels that are activated by membrane hyperpolarization.[1][2] They conduct an inward mixed sodium (Na+) and potassium (K+) current, known as the "funny" current (If) in the heart and the "hyperpolarization-activated" current (Ih) in the nervous system.[1][3] This current plays a pivotal role in generating the diastolic depolarization phase of the action potential in sinoatrial node cells, thereby controlling the heart rate.[4] In the nervous system, HCN channels are involved in setting the resting membrane potential, dendritic integration, and neuronal rhythmicity.[5][6] There are four known isoforms of HCN channels (HCN1-4), each with distinct expression patterns and biophysical properties.[1][2]
Cilobradine exerts its pharmacological effects by directly interacting with and inhibiting the function of these channels. Understanding the precise mechanism of this interaction is crucial for the development of more specific and effective HCN channel modulators.
Core Mechanism of Action
This compound is characterized as a use-dependent, open-channel blocker of HCN channels.[2][7] This means that the inhibitory effect of cilobradine is more pronounced when the channels are in their open state and with repetitive channel activation. The binding site for cilobradine is located within the inner vestibule of the channel pore , accessible from the intracellular side.[2][8]
The proposed mechanism of action can be summarized in the following steps:
-
Cell Permeation: Being a lipophilic molecule, cilobradine crosses the cell membrane to reach the intracellular environment.
-
Channel Opening: HCN channels are activated and open in response to hyperpolarization of the cell membrane.
-
Intracellular Binding: Cilobradine accesses its binding site within the pore of the HCN channel from the cytoplasm only when the channel is in the open conformation.[2]
-
Pore Blockade: The binding of cilobradine physically obstructs the ion conduction pathway, thereby inhibiting the flow of Na+ and K+ ions through the channel.
-
Stabilization of the Closed State (for some isoforms): While primarily an open-channel blocker, evidence suggests that for some HCN isoforms, cilobradine may also stabilize the closed state of the channel, further contributing to the reduction in current.[9]
-
Use-Dependency: With repeated cycles of hyperpolarization and depolarization (i.e., channel opening and closing), the blocking effect of cilobradine accumulates, leading to a more profound inhibition of the Ih/If current. This is a hallmark of its use-dependent nature.[2]
This mechanism leads to a reduction in the slope of diastolic depolarization in pacemaker cells, resulting in a slowing of the heart rate. In neurons, it leads to a hyperpolarization of the resting membrane potential and a decrease in neuronal excitability.
Signaling Pathway Diagram
Quantitative Data
The inhibitory potency of cilobradine has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the efficacy of a drug. The IC50 for cilobradine varies depending on the HCN channel isoform and the cell type being studied.
| Parameter | Value | HCN Isoform(s) | Cell Type | Reference |
| IC50 | 0.62 µM | Not specified (native) | Mouse sinoatrial node cells | [10] |
| IC50 | 3.38 µM | HCN2 and/or HCN3 | Pituitary GH3 cells | [10][11] |
| IC50 | Not isoform-specific | Human HCN1, HCN2, HCN3, HCN4 | HEK293 cells | [7] |
| IC50 | ~3 times more potent than ZD7288 | mHCN2 | Not specified | [12] |
Effects on Channel Gating:
Cilobradine not only blocks the pore but also modulates the gating properties of HCN channels.
| Gating Parameter | Effect of Cilobradine (3 µM) | Channel/Cell Type | Reference |
| Steady-state activation | Hyperpolarizing shift of ~10 mV | Ih in pituitary GH3 cells | [3][13] |
| Activation time constant | Increased (slower activation) | Ih in pituitary GH3 cells | [3][13] |
| Voltage for half-maximal inactivation (V1/2) | Hyperpolarizing shift of ~7 mV (from 1 to 3 µM) | IK(DR) in pituitary GH3 cells | [10] |
Experimental Protocols
The characterization of cilobradine's mechanism of action relies on several key experimental techniques, primarily electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for studying ion channel function and pharmacology.
Objective: To measure the effect of cilobradine on the Ih current in isolated cells.
Methodology:
-
Cell Preparation: Cells expressing HCN channels (e.g., primary sinoatrial node cells, neurons, or heterologous expression systems like HEK293 or CHO cells transfected with specific HCN isoform cDNAs) are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ.
-
Solution Composition:
-
External Solution (Tyrode's solution, example): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES; pH adjusted to 7.4 with NaOH. To isolate Ih, other channel blockers (e.g., for Na+, Ca2+, and K+ channels) are often added.
-
Internal (Pipette) Solution (example): (in mM) 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.
-
-
Giga-seal Formation: The micropipette, filled with the internal solution, is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
The membrane potential is held at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
A series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-3 seconds) are applied to elicit the Ih current.
-
To study use-dependency, a train of repetitive hyperpolarizing pulses is applied.
-
-
Drug Application: this compound is dissolved in the external solution and perfused onto the cell at various concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded, and the effects of cilobradine on current amplitude, activation kinetics, and voltage-dependence are analyzed. The IC50 is determined by fitting the concentration-response data with the Hill equation.
Experimental Workflow Diagram
Site-Directed Mutagenesis
Objective: To identify the specific amino acid residues within the HCN channel pore that are critical for cilobradine binding.
Methodology:
-
Homology Modeling: A 3D structural model of the target HCN channel isoform is generated based on the known structures of related ion channels. This model helps to predict residues that line the inner pore.
-
Mutant Selection: Based on the model, specific amino acid residues in the S6 transmembrane domain and the pore helix, which are predicted to interact with cilobradine, are selected for mutation (e.g., to alanine).
-
Mutagenesis: The cDNA encoding the HCN channel is modified using a site-directed mutagenesis kit to create the desired amino acid substitutions. The sequence of the mutated cDNA is verified by DNA sequencing.
-
Expression: The wild-type and mutant HCN channel cDNAs are expressed in a suitable cell line (e.g., HEK293 cells).
-
Electrophysiological Analysis: Whole-cell patch-clamp recordings are performed on cells expressing either the wild-type or mutant channels.
-
Comparison: The inhibitory effect of cilobradine on the mutant channels is compared to its effect on the wild-type channels. A significant reduction in the potency of cilobradine for a particular mutant channel indicates that the mutated residue is important for drug binding.
Conclusion
This compound is a specific inhibitor of HCN channels, acting as a use-dependent, open-channel blocker that binds to a site within the intracellular pore. This mechanism of action leads to a reduction in the pacemaker If/Ih current, resulting in a slowing of heart rate and a decrease in neuronal excitability. The detailed understanding of its interaction with HCN channels, facilitated by techniques such as whole-cell patch-clamp electrophysiology and site-directed mutagenesis, provides a solid foundation for the rational design of novel and more isoform-selective HCN channel modulators for the treatment of a range of cardiovascular and neurological diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell electrophysiology [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Patch-clamp fluorometry–based channel counting to determine HCN channel conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilobradine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilobradine hydrochloride is a potent and selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. These channels are critical in regulating cardiac pacemaker activity and neuronal excitability. This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Chemical and Physical Properties
This compound is a white to off-white solid. Its key molecular identifiers and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₈H₃₈N₂O₅ • HCl |
| Molecular Weight | 519.07 g/mol |
| CAS Number | 186097-54-1 |
| IUPAC Name | 3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
| Synonyms | DK-AH 269 |
Mechanism of Action
This compound's primary mechanism of action is the blockade of HCN channels. HCN channels are responsible for the pacemaker current, known as If in the heart and Ih in the nervous system, which plays a crucial role in initiating the diastolic depolarization phase of the action potential in sinoatrial node cells, thereby controlling the heart rate.
The blockade of HCN channels by Cilobradine is use-dependent, meaning its efficacy increases with the frequency of channel opening. It is considered an open-channel blocker, accessing its binding site from the intracellular side of the channel pore. Cilobradine does not significantly affect other cardiac ion channels, which contributes to its specific heart rate-lowering effect without altering other cardiovascular parameters.
The signaling pathway for Cilobradine's action is direct, involving the physical obstruction of the HCN channel pore, which reduces the influx of positive ions and thus slows the rate of diastolic depolarization.
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings in HEK293 Cells Expressing HCN Channels
This protocol is designed to measure the effect of this compound on specific HCN channel isoforms expressed in a controlled cellular environment.
a. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transiently transfect cells with the desired human HCN isoform (e.g., HCN1, HCN2, HCN4) cDNA using a suitable transfection reagent.
-
Co-transfect with a marker gene (e.g., GFP) to identify successfully transfected cells.
-
Use cells for electrophysiological recordings 24-48 hours post-transfection.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5.5 Glucose, 5 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 Mg-ATP, 0.1 Na-GTP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Cilobradine Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
c. Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Maintain the holding potential at -40 mV.
-
Elicit HCN currents by applying hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-5 seconds).
-
After establishing a stable baseline recording, perfuse the cells with the external solution containing this compound at various concentrations.
-
Record the current inhibition at each concentration to determine the IC₅₀ value.
Methodological & Application
Cilobradine Hydrochloride: A Detailed Protocol for Characterizing HCN Channel Inhibition via Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to utilizing the patch clamp technique for the electrophysiological characterization of cilobradine hydrochloride's inhibitory effects on Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) currents.
Cilobradine is a well-documented blocker of HCN channels, which are crucial for regulating rhythmic activity in both cardiac and neuronal tissues.[][2][3] Understanding the precise mechanism and quantitative aspects of this inhibition is vital for preclinical drug development and basic research into HCN channel function.
Quantitative Data Summary
The inhibitory effects of this compound on HCN currents have been quantified across various cell types, revealing a potent, use-dependent blockade. The following table summarizes key quantitative data from published studies.
| Parameter | Value | Cell Type | Species | Notes |
| IC₅₀ | 0.62 µM | Sinoatrial Node Cells | Mouse | Demonstrates high potency in native cardiac pacemaker cells.[4] |
| IC₅₀ | 3.38 µM | GH₃ Cells | Rat | Highlights variability in potency across different cell systems and HCN isoform compositions.[4] |
| Voltage-Dependence of Activation (V₁/₂) | -10 mV shift (at 3 µM) | GH₃ Cells | Rat | Cilobradine shifts the half-maximal activation voltage to more hyperpolarized potentials.[4][5] |
| Activation Kinetics | Increased time constant | GH₃ Cells | Rat | The presence of cilobradine slows the rate of channel activation.[4] |
| Use-Dependency | Present | Rabbit Sino-atrial Node Cells & Sheep Purkinje Fibers | Rabbit, Sheep | The inhibitory effect of cilobradine is enhanced with repeated channel activation.[6][7] |
| Isoform Specificity | Not isoform-specific | HEK293 cells expressing human HCN1, HCN2, HCN3, and HCN4 | Human | Cilobradine blocks all four HCN isoforms with similar potency.[7][8] |
Signaling Pathway and Mechanism of Action
This compound acts as a direct blocker of the HCN channel pore. The mechanism is characterized by a use-dependent block, suggesting that the drug binds preferentially to the open state of the channel from the intracellular side.[6] This means that the channel must first be opened by hyperpolarizing membrane potentials for the drug to gain access to its binding site within the pore. Repeated activation of the channel, therefore, leads to an accumulation of the block.
Caption: Mechanism of Cilobradine's use-dependent block of HCN channels.
Experimental Protocols
This section details the methodologies for investigating the effects of this compound on HCN currents using the whole-cell patch clamp technique.
Cell Preparation
-
Cell Lines: HEK293 cells stably expressing individual human HCN1, HCN2, HCN3, or HCN4 isoforms are recommended for studying isoform specificity. For studying native currents, primary cultures of sinoatrial node cells or dorsal root ganglion neurons can be utilized.
-
Culture Conditions: Cells should be cultured under standard conditions (e.g., 37°C, 5% CO₂) in appropriate media. For some cell lines, incubation at a lower temperature (e.g., 30°C) may enhance HCN channel expression and current density.[9]
Solutions and Reagents
-
Intracellular Solution (in mM): 130 KCl, 10 NaCl, 1 EGTA, 5 HEPES, 3 MgATP, 0.5 NaGTP. Adjust pH to 7.4 with KOH.[10]
-
Extracellular Solution (in mM): 110 NaCl, 30 KCl, 1.8 CaCl₂, 0.5 MgCl₂, 5 HEPES. Adjust pH to 7.4 with NaOH.[10] To isolate HCN currents, other voltage-gated channels should be blocked. Add the following to the extracellular solution:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in deionized water or DMSO. Dilute to final working concentrations in the extracellular solution on the day of the experiment.
Electrophysiological Recording
-
Technique: Whole-cell voltage-clamp configuration.
-
Electrodes: Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Data Acquisition: Use a suitable patch clamp amplifier and data acquisition system. Digitize data at a minimum of 10 kHz and filter at 2-5 kHz.[10]
-
Series Resistance: Compensate for at least 70-80% of the series resistance to minimize voltage errors.[11]
Voltage Protocols
-
Current-Voltage (I-V) Relationship:
-
Holding Potential: -40 mV.
-
Test Pulses: Apply 2-second hyperpolarizing steps from -50 mV to -140 mV in 10 mV increments.
-
Measure the steady-state current at the end of each pulse to construct the I-V curve.
-
-
Steady-State Activation:
-
Holding Potential: -40 mV.
-
Conditioning Pulses: Apply 2-second hyperpolarizing pulses from -50 mV to -140 mV in 10 mV increments.
-
Test Pulse: Immediately follow the conditioning pulse with a step to a fixed potential (e.g., -140 mV) to elicit tail currents.
-
Analysis: Normalize the tail current amplitudes to the maximal tail current and plot against the conditioning pulse voltage. Fit the data with a Boltzmann function to determine the V₁/₂ of activation.
-
-
Use-Dependent Block:
-
Holding Potential: -40 mV.
-
Pulse Train: Apply a series of short (e.g., 500 ms) hyperpolarizing pulses to a voltage that elicits a submaximal current (e.g., -120 mV) at a frequency of 1-2 Hz.
-
Analysis: Measure the peak current amplitude for each pulse in the train. A progressive decrease in current amplitude in the presence of cilobradine indicates a use-dependent block.
-
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to characterize the effects of cilobradine on HCN currents.
Caption: Experimental workflow for patch clamp analysis of cilobradine.
Data Analysis
-
IC₅₀ Determination: To determine the concentration of cilobradine that causes half-maximal inhibition, apply a range of concentrations and measure the resulting current inhibition at a specific voltage. Plot the percentage of inhibition against the logarithm of the cilobradine concentration and fit the data with a Hill equation.
-
Gating Analysis: Compare the V₁/₂ and slope factor from the Boltzmann fits of the activation curves in the absence and presence of cilobradine to quantify the shift in voltage dependence.
-
Kinetics: Fit the activation phase of the HCN current traces with a single or double exponential function to determine the activation time constant(s). Compare these values before and after drug application.
By following these detailed protocols, researchers can robustly characterize the inhibitory effects of this compound on HCN channels, providing valuable data for drug development and a deeper understanding of HCN channel pharmacology.
References
- 2. researchgate.net [researchgate.net]
- 3. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for In Vivo Administration of Cilobradine Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilobradine hydrochloride is a potent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for regulating cellular excitability. These channels, particularly the four isoforms (HCN1-4), are integral to cardiac pacemaker activity (the "funny" or If current) and neuronal rhythms (the Ih current). Due to its mechanism of action, Cilobradine has been investigated for its potential therapeutic effects, including heart rate reduction and antidepressant-like activities. These notes provide detailed protocols for the in vivo administration of this compound in mouse models, along with relevant quantitative data and pathway diagrams to guide experimental design.
Mechanism of Action
Cilobradine acts as a non-selective blocker of all four HCN channel isoforms (HCN1, HCN2, HCN3, and HCN4). It is believed to bind within the inner vestibule of the channel pore, thereby inhibiting the flow of ions. This blockade of the Ih/If current leads to a reduction in the spontaneous firing rate of sinoatrial node cells, resulting in a dose-dependent decrease in heart rate. In the central nervous system, particularly in regions like the ventral tegmental area (VTA), HCN channels contribute to neuronal excitability. By inhibiting these channels, Cilobradine can modulate neuronal firing rates, which is thought to underlie its rapid and sustained antidepressant-like effects observed in preclinical models.
Data Presentation
In Vivo Efficacy and Dosage in Mice
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Male C57BL/6J (Chronic Social Defeat Stress) | Intraperitoneal (i.p.) | 20 mg/kg (single dose) | Reversed depressive-like behaviors within 1 hour, with effects lasting for about two weeks. Increased social interaction and sucrose preference, and reduced immobility time in the forced swim test. | |
| Male C57BL/6J (Chronic Social Defeat Stress) | Intra-VTA micro-infusion | 0.6 µg (single dose) | Reversed depressive-like behaviors. | |
| Not Specified | Not Specified | ED50: 1.2 mg/kg | Dose-dependent reduction in heart rate. |
Pharmacokinetic Data in Mice
| Compound | Administration Route | Dosage | Time Point | Mean Plasma Concentration | Mean Brain Concentration | Brain/Plasma Ratio |
| Cilobradine | Intraperitoneal (i.p.) | 20 mg/kg | 15 min | 1109.3 ng/mL | 1198.7 ng/g | 1.08 |
| Cilobradine | Intraperitoneal (i.p.) | 20 mg/kg | 1 hr | 447.3 ng/mL | 1007.7 ng/g | 2.25 |
| Cilobradine | Intraperitoneal (i.p.) | 20 mg/kg | 4 hr | 106.3 ng/mL | 425.3 ng/g | 4.00 |
| Data derived from a study comparing Cilobradine and its analogs. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Stock Solution Preparation (Example): For long-term storage, it is recommended to prepare a stock solution in a suitable solvent like DMSO.
-
Weigh the desired amount of this compound powder.
-
Dissolve in pure DMSO to a high concentration (e.g., 40 mg/mL).
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Working Solution for Intraperitoneal (i.p.) Injection (Example for a 20 mg/kg dose): This formulation has been used in published studies.
-
Calculate the required concentration: For a 20 mg/kg dose administered at a volume of 10 µL/g (or 10 mL/kg), the required concentration is 2 mg/mL.
-
Vehicle Composition: 5% DMSO, 45% PEG300, 50% sterile saline/PBS. Note: A similar study used 5% NMP, 45% PG, and 50% PEG-400. It is crucial to develop a formulation appropriate for your specific experimental needs and animal model.
-
Preparation:
-
For 1 mL of working solution, start with 50 µL of DMSO. If starting from a powder, dissolve 2 mg of this compound in the 50 µL of DMSO. If using a stock solution, calculate the required volume.
-
Add 450 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 500 µL of sterile saline or PBS and vortex until a homogenous solution is formed.
-
-
Before administration, it is good practice to filter the final working solution through a 0.22 µm sterile syringe filter to ensure sterility, especially if the solution is not freshly prepared.
In Vivo Administration Protocols
General Considerations:
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Use sterile syringes and needles for all injections. A new sterile syringe and needle should be used for each animal.
-
The maximum injection volume should not be exceeded to avoid discomfort and adverse effects. For mice, this is typically around 10 µL/g for intraperitoneal and subcutaneous routes.
-
Animals should be closely monitored for any signs of distress or adverse reactions following administration.
Protocol for Intraperitoneal (i.p.) Injection:
-
Animal Restraint: Properly restrain the mouse by grasping the loose skin over the shoulders and neck with the non-dominant hand. Turn the mouse so its ventral side is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to move cranially.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Disinfect the injection site with 70% alcohol.
-
Using a 25-27 gauge needle, insert the needle with the bevel up at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the intestine or bladder) is drawn into the syringe.
-
If the aspiration is clear, slowly inject the solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Protocol for Subcutaneous (s.c.) Injection:
-
Animal Restraint: Grasp the loose skin over the shoulders and neck (scruff) with the thumb and forefinger of the non-dominant hand to create a "tent" of skin.
-
Injection Site: The injection can be administered into the tented skin between the shoulder blades.
-
Injection:
-
Using a 25-27 gauge needle, insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Slowly inject the solution. A small bleb or lump will form under the skin.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
Return the mouse to its cage.
-
Visualizations
Signaling Pathway of Cilobradine
Application Notes and Protocols: Utilizing Cilobradine Hydrochloride in Neuronal Excitability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Cilobradine hydrochloride in studying neuronal excitability. Cilobradine is a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are crucial regulators of neuronal and cardiac electrical activity.[1] Understanding its interaction with these channels is key to exploring its therapeutic potential in various neurological conditions.
Mechanism of Action
This compound primarily functions by blocking HCN channels, which are responsible for the "funny" current (If) in the heart and the hyperpolarization-activated current (Ih) in neurons.[2][3][4] These channels are voltage-gated cation channels that uniquely open upon membrane hyperpolarization.[] By blocking these channels, Cilobradine reduces the inward sodium and potassium currents, thereby decreasing the spontaneous firing rate of neurons and modulating overall neuronal excitability.[6][7] The blockade is often use-dependent, meaning its efficacy increases with the frequency of channel opening.[1][7]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on HCN channels from various studies. This data is essential for determining appropriate experimental concentrations.
| Cell Type / Channel Isoform | IC50 (µM) | Reference |
| Mouse Sinoatrial Node Cells | ~0.62 | [1][6] |
| GH3 Cells (Inhibition of Ih) | 3.38 | [6] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol outlines the steps for assessing the effect of this compound on neuronal excitability using the whole-cell patch-clamp technique.
1. Cell Preparation:
-
Culture primary neurons or a suitable neuronal cell line (e.g., dorsal root ganglion neurons, hippocampal neurons, or cell lines expressing specific HCN isoforms like HEK293).
-
Dissociate cells using a gentle enzymatic method (e.g., Accutase) and plate them on coverslips at an appropriate density.[8][9]
-
Allow cells to adhere and recover for at least 24 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 1 EGTA-KOH, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.[10]
-
Cilobradine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal and obtain the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, and Ih current). To measure Ih, apply hyperpolarizing voltage steps.
-
Perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record the changes in neuronal activity and Ih current in the presence of the compound.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the effect.
4. Data Analysis:
-
Analyze changes in resting membrane potential, action potential frequency, and current amplitude.
-
Construct dose-response curves to determine the IC50 of Cilobradine for the inhibition of the Ih current.
In Vivo Assessment of Neuronal Excitability
This protocol provides a general framework for studying the effects of this compound in animal models.
1. Animal Model Selection:
-
Choose an appropriate animal model relevant to the research question (e.g., a model of neuropathic pain, epilepsy, or depression).[11]
-
All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.[11]
2. Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline or DMSO).
-
Administer the drug via an appropriate route (e.g., intraperitoneal injection, oral gavage, or direct central administration). The effective half-maximal dose (ED50) for heart rate decrease in mice has been reported as 1.2 mg/kg.[6]
3. Behavioral Assays:
-
Perform relevant behavioral tests to assess changes in neuronal excitability. Examples include:
-
Pain Models: Hot plate test, von Frey filaments for mechanical allodynia.
-
Epilepsy Models: Seizure threshold determination using pentylenetetrazol (PTZ) or electroshock.
-
Depression Models: Forced swim test, tail suspension test.
-
4. In Vivo Electrophysiology (Optional):
-
For more direct measurement of neuronal activity, in vivo electrophysiology techniques such as single-unit recordings or local field potential recordings can be employed in anesthetized or freely moving animals.
5. Data Analysis:
-
Compare behavioral and/or electrophysiological data between vehicle-treated and Cilobradine-treated groups using appropriate statistical methods.
Visualizations
Caption: Mechanism of action of this compound on neuronal excitability.
Caption: Experimental workflow for studying Cilobradine's effects.
References
- 1. Cilobradine (147541-45-5) for sale [vulcanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 9. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. flore.unifi.it [flore.unifi.it]
Application Notes and Protocols for Cilobradine Hydrochloride Stock Solution
Introduction
Cilobradine hydrochloride, also known as DK-AH 269, is a potent and selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2][3] These channels are crucial for regulating rhythmic electrical activity in cardiac and neuronal tissues.[1] Due to its specific action on HCN channels, this compound is a valuable tool in cardiovascular and neurological research.[1][2] Proper preparation and storage of this compound stock solutions are critical to ensure experimental reproducibility and the integrity of the compound. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for research purposes.
Physicochemical Properties
This compound is a white to off-white solid.[4] It is essential to understand its solubility and stability to prepare and store stock solutions effectively.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₈N₂O₅ · HCl | [5] |
| Molecular Weight | 519.1 g/mol | [5] |
| Solubility in DMSO | ≥ 125 mg/mL (240.82 mM) | [2][4] |
| Solubility in Water | 100 mg/mL (192.65 mM) (ultrasonication may be required) | [2][4] |
| Solubility in Ethanol | ≥10.2 mg/mL (with ultrasonication) | [6] |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
Note: Solubility can be affected by factors such as the purity of the compound, the quality of the solvent, temperature, and agitation. It is recommended to use freshly opened, anhydrous DMSO for optimal solubility.[2][3]
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, deionized water
-
Sterile polypropylene microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, but recommended for aqueous solutions)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Preparation: Don appropriate PPE. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Weigh out 5.19 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (25-37°C) or brief sonication can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound.[2] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Preparation of a 10 mM this compound Stock Solution in Water
This protocol is for applications where DMSO may interfere with the experimental system.
-
Preparation: Wear appropriate PPE. Allow the this compound powder to reach room temperature before opening the vial.
-
Weighing: Accurately weigh 5.19 mg of this compound and place it in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, deionized water to the tube.
-
Mixing: Cap the tube and vortex vigorously. Sonication is often required to fully dissolve this compound in aqueous solutions.[2][3] Sonicate the solution in a water bath until no particulate matter is visible.
-
Aliquoting and Storage: Aliquot the aqueous stock solution into single-use volumes in sterile cryovials. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2] It is advisable to use aqueous solutions promptly after preparation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow for preparing a stock solution.
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed. Wear a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
Troubleshooting & Optimization
Cilobradine hydrochloride solubility in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of cilobradine hydrochloride.
Solubility Data
The solubility of this compound in dimethyl sulfoxide (DMSO) and water is summarized below. Please note that solubility can be affected by factors such as the purity of the compound, temperature, and the presence of moisture in the solvent.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Considerations |
| DMSO | ≥50.4 mg/mL to 112.5 mg/mL | 216.73 mM | Sonication is recommended. Use of newly opened, anhydrous DMSO is advised as it is hygroscopic. |
| Water | ≥41.9 mg/mL to 91 mg/mL | 175.31 mM | Sonication is recommended to aid dissolution. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered when working with this compound.
Frequently Asked Questions (FAQs):
-
Q1: My this compound is not dissolving completely in DMSO, what should I do?
-
A1: Ensure you are using anhydrous (dry) DMSO, as absorbed moisture can reduce solubility. Try vortexing for a longer period or using a sonicator to aid dissolution. If solubility issues persist, gentle warming of the solution up to 37°C can be attempted, but be cautious as excessive heat may degrade the compound.
-
-
Q2: Can I dissolve this compound directly in aqueous buffers?
-
A2: While this compound is water-soluble, for cell-based assays it is recommended to first prepare a concentrated stock solution in DMSO. This stock can then be diluted to the final working concentration in your aqueous buffer or cell culture medium. This approach helps to avoid precipitation of the compound in the aqueous environment.
-
-
Q3: I observed precipitation when diluting my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?
-
A3: To prevent precipitation, it is advisable to make serial dilutions of your concentrated DMSO stock in DMSO first, before making the final dilution into your aqueous buffer. This gradual reduction in concentration can help maintain the solubility of the compound. Ensure the final concentration of DMSO in your experiment is low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
-
Q4: How should I store my this compound solutions?
-
A4: For long-term stability, it is best to store stock solutions in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
-
Visualizing Experimental Workflows
Troubleshooting this compound Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting common solubility problems encountered with this compound.
Technical Support Center: Optimizing Cilobradine Hydrochloride Dose-Response Curve Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve analysis of Cilobradine hydrochloride.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as DK-AH 269) is a blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2] These channels are responsible for the pacemaker currents, known as If in the heart and Ih in the nervous system, which play a crucial role in regulating cardiac rhythm and neuronal excitability.[3][4] By inhibiting these channels, Cilobradine reduces the heart rate and can produce antidepressant effects.[1] It is considered an open channel blocker, meaning it accesses its binding site when the channel is in the open state.[5][6]
Q2: Which HCN channel isoforms does Cilobradine block? A2: this compound blocks human HCN1, HCN2, HCN3, and HCN4 channel isoforms in a dose- and treatment-dependent manner.[1][7] Its steady-state inhibition does not appear to be isoform-specific.[1]
Experimental Preparation
Q3: How should I prepare stock solutions of this compound? A3: this compound is soluble in both DMSO and water.[1][5] For in vitro experiments, it is highly soluble in DMSO (≥ 125 mg/mL) and water (100 mg/mL).[1] It is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][5] Sonication may be required to fully dissolve the compound in water.[5] For stock solutions, it is advisable to store them at -20°C for up to one month or -80°C for up to six months, ensuring they are sealed to prevent moisture absorption.[1]
Q4: What are the recommended storage conditions for this compound? A4: The solid powder form should be stored at 4°C, sealed away from moisture, and is stable for over three years under these conditions.[8] In solvent, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] The compound is stable enough for ordinary shipping at ambient temperatures for a few weeks.[8]
Troubleshooting Dose-Response Experiments
Q5: My dose-response curve shows high variability between experiments. What could be the cause? A5: High variability can stem from several factors:
-
Compound Stability: Ensure your stock solutions are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles.
-
Cell Health: Use cells at a consistent passage number and confluency. Changes in cell health can alter ion channel expression and function.
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Use-Dependence: Cilobradine induces a use-dependent blockade of HCN channels.[6] This means the degree of block can depend on the frequency and duration of the voltage-clamp pulse trains. Ensure your stimulation protocol is identical across all experiments.
-
Temperature: Ion channel kinetics are highly sensitive to temperature. Maintain a consistent temperature throughout your recordings.
Q6: The potency (IC50) of Cilobradine in my assay is much lower than published values. Why might this be? A6: Discrepancies in potency can arise from:
-
HCN Isoform Expression: The specific mix of HCN isoforms (HCN1, HCN2, HCN4) in your experimental model can influence potency.[9][10] While Cilobradine is not highly isoform-specific, subtle differences may exist.
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Intracellular cAMP Levels: The activity of HCN channels is modulated by intracellular cyclic adenosine monophosphate (cAMP).[3][10] Variations in basal cAMP levels or stimulation by agents that alter cAMP can shift the voltage-dependence of the channel and affect blocker potency.[10]
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Voltage Protocol: The voltage at which you are measuring the current can affect the apparent IC50. For example, one study reported an IC50 of 3.38 μM when measured at -120 mV in GH3 cells.[11]
Q7: I am observing off-target effects at higher concentrations of Cilobradine. Is this expected? A7: Yes, off-target effects can occur, particularly at higher concentrations. While Cilobradine is selective for HCN channels, some studies have noted that concentrations above 5 mg/kg can induce proarrhythmic properties in vivo.[7][12] Additionally, Cilobradine has been shown to suppress delayed-rectifier potassium currents (IK(DR)) in some cell types.[11] It is crucial to include appropriate controls and to characterize the specificity of the block in your system.
Q8: The blocking effect of Cilobradine seems to be slow to develop and wash out. What is the reason for this? A8: Cilobradine is an open channel blocker, and its binding site is thought to be within the channel pore.[6] This mechanism can lead to slower kinetics. The drug needs the channel to open to gain access to its binding site. Recovery from the block can also be slow and may be facilitated by strong hyperpolarization that encourages the drug to be "washed out" of the open channel.[6]
Quantitative Data Summary
Table 1: this compound Potency
| Parameter | Value | Cell/Tissue Type | Reference |
|---|---|---|---|
| IC50 | 0.62 µM | Mouse sinoatrial node cells | [11][12] |
| IC50 | 3.38 µM | Pituitary tumor (GH3) cells | [11] |
| ED50 | 1.2 mg/kg | In vivo (mice, heart rate reduction) |[11][12] |
Table 2: Solubility and Storage
| Parameter | Value | Details | Reference |
|---|---|---|---|
| Solubility | |||
| In DMSO | ≥ 125 mg/mL (240.82 mM) | Use newly opened DMSO | [1] |
| In Water | 100 mg/mL (192.65 mM) | Ultrasonic assistance may be needed | [1] |
| Storage | |||
| Powder | >3 years at 4°C | Sealed, away from moisture | [8] |
| In Solvent | 1 month at -20°C | Sealed storage | [1] |
| In Solvent | 6 months at -80°C | Sealed storage |[1] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Dose-Response Analysis
This protocol is a generalized procedure based on standard electrophysiological techniques used to study HCN channels.[13][14][15]
1. Cell Preparation:
-
Culture cells expressing the HCN channel isoform(s) of interest (e.g., HEK293 cells stably expressing hHCN4).
-
On the day of the experiment, detach cells using a gentle enzyme (e.g., trypsin) and re-plate them at a low density onto glass coverslips in a recording chamber.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5.5 D-glucose, 5 HEPES. Adjust pH to 7.4 with NaOH. The inclusion of BaCl₂ (1 mM) and MnCl₂ (2 mM) can help isolate HCN currents from other currents.[14]
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgATP, 0.1 NaGTP, 1 EGTA, 5 HEPES. Adjust pH to 7.2 with KOH.
-
Cilobradine Solutions: Prepare a range of concentrations by diluting a concentrated stock solution into the external solution. Prepare fresh daily.
3. Electrophysiological Recording:
-
Perform whole-cell voltage-clamp recordings using an appropriate amplifier and data acquisition system.
-
Maintain the recording temperature at a stable physiological level (e.g., 32-35°C).[14][16]
-
Obtain a high-resistance (>1 GΩ) seal and establish the whole-cell configuration.
4. Voltage Protocol for Ih/If Elicitation:
-
Hold the cell at a depolarized potential where HCN channels are closed (e.g., -35 mV or -40 mV).
-
Apply a series of hyperpolarizing voltage steps (e.g., from -40 mV to -145 mV in 10 or 15 mV increments) to activate the HCN current.[14][15] The duration of these steps should be long enough to reach steady-state activation (e.g., 4-7 seconds).[15]
-
Follow the hyperpolarizing step with a fully activating step (e.g., to -130 mV) to measure tail currents, which can be used to construct the activation curve.[14]
5. Data Acquisition and Analysis:
-
Record baseline currents in the control external solution.
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing sufficient time at each concentration for the block to reach a steady state.
-
Measure the current amplitude at a specific voltage (e.g., the end of a long hyperpolarizing pulse to -120 mV).
-
Calculate the percentage of inhibition for each concentration relative to the control current.
-
Plot the percentage of inhibition against the logarithm of the Cilobradine concentration.
-
Fit the data points with a Hill equation to determine the IC50 and the Hill slope.[14]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cilobradine HCl | DK-AH 269 | HCN Channel Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. researchgate.net [researchgate.net]
- 4. What are HCN channels blockers and how do they work? [synapse.patsnap.com]
- 5. This compound | HCN Channel | TargetMol [targetmol.com]
- 6. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. excenen.com [excenen.com]
- 9. Frontiers | Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain [frontiersin.org]
- 10. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Cilobradine hydrochloride precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cilobradine hydrochloride. The focus is on preventing precipitation in aqueous solutions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particles. What is happening?
A1: Cloudiness or visible particles in your this compound solution are likely due to precipitation. This can occur for several reasons, including:
-
Supersaturation: The concentration of this compound in your solution may have exceeded its solubility limit under the current conditions (e.g., temperature, pH).
-
pH Shift: Cilobradine, as a hydrochloride salt of a weakly basic compound, exhibits pH-dependent solubility. An increase in pH can cause the less soluble free base form to precipitate.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. Cooling, for instance, can sometimes decrease solubility and lead to precipitation.
-
Common Ion Effect: The presence of other chloride ions in your solution could potentially decrease the solubility of this compound.
Q2: What are the key physicochemical properties of this compound to consider?
A2: Understanding the physicochemical properties of this compound is crucial for preventing precipitation. Key parameters include:
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₉ClN₂O₅ | |
| Molecular Weight | 519.07 g/mol | |
| Aqueous Solubility | 91 mg/mL (175.31 mM); requires sonication | |
| 100 mg/mL (192.65 mM); requires sonication | ||
| ≥41.9 mg/mL | ||
| DMSO Solubility | ≥ 125 mg/mL (240.82 mM) | |
| 112.5 mg/mL (216.73 mM); sonication recommended | ||
| pKa | Not experimentally determined in the provided search results. As a weakly basic drug, the pKa is a critical parameter for its pH-dependent solubility. |
Q3: How does pH affect the solubility of this compound?
A3: The solubility of weakly basic drugs like Cilobradine is significantly influenced by pH. As a hydrochloride salt, it is more soluble in acidic conditions where the molecule is protonated (ionized). As the pH increases and approaches the pKa of the compound, the equilibrium shifts towards the un-ionized, free base form, which is generally less soluble and may precipitate. Therefore, maintaining an appropriate acidic pH is a key strategy to prevent precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides systematic approaches to address and prevent the precipitation of this compound in your aqueous solutions.
Issue 1: Precipitation upon dissolution or standing at room temperature.
Root Cause Analysis:
-
Concentration Exceeds Solubility: The intended concentration of your solution may be too high for the aqueous vehicle under the current conditions.
-
Slow Dissolution Rate: Incomplete dissolution can lead to localized supersaturation and subsequent precipitation.
Solutions:
-
Optimize Concentration:
-
Review the solubility data in the table above and ensure your target concentration is within the reported soluble range.
-
If a higher concentration is required, consider the formulation enhancement techniques described below.
-
-
Facilitate Dissolution:
-
Sonication: As recommended by suppliers, use an ultrasonic bath to aid in the dissolution process.
-
Stirring: Continuous and adequate stirring is essential for uniform dissolution.
-
Issue 2: Precipitation after pH adjustment or addition of other components.
Root Cause Analysis:
-
Unfavorable pH: The final pH of your solution may be too high, causing the precipitation of the less soluble free base.
-
Excipient Incompatibility: Other components in your formulation could be interacting with this compound, leading to precipitation.
Solutions:
-
pH Control:
-
Maintain Acidic pH: Keep the pH of the aqueous solution well below the predicted pKa of Cilobradine to ensure it remains in its more soluble, protonated form.
-
Buffering: Use a suitable buffer system to maintain a stable acidic pH. The choice of buffer will depend on the experimental system and should be tested for compatibility.
-
Incorporate Acidifiers: For solid dosage forms that are reconstituted, incorporating organic acids can create an acidic microenvironment to enhance dissolution.
-
-
Excipient Screening:
-
If you are formulating this compound with other components, perform compatibility studies.
-
Consider the use of precipitation inhibitors as described in the next section.
-
Advanced Precipitation Prevention Strategies
For challenging formulations or when high concentrations are required, the following advanced strategies can be employed.
Polymers can help maintain a supersaturated state by sterically hindering drug nucleation and crystal growth.
-
Commonly Used Polymers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)
-
Experimental Protocol: Screening Polymeric Precipitation Inhibitors
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of various polymers (e.g., 1-5% w/v in water).
-
-
Supersaturation Assay:
-
Add the this compound stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to induce supersaturation and precipitation.
-
In parallel experiments, add different concentrations of the polymer stock solutions to the buffer before adding the this compound.
-
-
Monitor Precipitation:
-
Visually inspect for turbidity over time.
-
Quantify the concentration of dissolved this compound at different time points using a suitable analytical method (e.g., HPLC-UV).
-
-
Analysis:
-
Compare the concentration profiles to identify the most effective polymer and its optimal concentration for maintaining supersaturation.
-
Surfactants can improve the wettability of the drug and form micelles that can encapsulate the drug, thereby increasing its apparent solubility.
-
Commonly Used Surfactants:
-
Polysorbates (e.g., Tween® 80)
-
d-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS)
-
Sodium dodecyl sulfate (SDS)
-
Experimental Protocol: Evaluating Surfactant Efficacy
-
Prepare Solutions:
-
Prepare a series of aqueous solutions containing different surfactants at various concentrations (both below and above their critical micelle concentration, CMC).
-
-
Solubility Determination:
-
Add an excess amount of this compound powder to each surfactant solution.
-
Equilibrate the samples (e.g., by shaking for 24-48 hours).
-
Filter the solutions to remove undissolved solid.
-
-
Quantification:
-
Analyze the filtrate to determine the concentration of dissolved this compound.
-
-
Analysis:
-
Plot the solubility of this compound as a function of surfactant concentration to determine the most effective surfactant for solubility enhancement.
-
Converting the crystalline form of a drug to an amorphous state can significantly increase its aqueous solubility and dissolution rate. This is often achieved by dispersing the drug in a polymer matrix.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Co-dissolution: Dissolve both this compound and a suitable polymer carrier (e.g., PVP, HPMC-AS) in a common volatile solvent (e.g., a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film and mill it into a fine powder. Pass the powder through a sieve to obtain a uniform particle size.
-
Characterization:
-
Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the dissolution profile of the ASD powder in a relevant aqueous medium and compare it to the crystalline drug.
-
Diagrams
Cilobradine Hydrochloride Patch Clamp Experiments: A Technical Support Center
Welcome to the technical support center for Cilobradine hydrochloride patch clamp experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your electrophysiological recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in patch clamp experiments?
A1: this compound (also known as DK-AH269) is a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2] In patch clamp experiments, its primary role is to inhibit the pacemaker current (If or Ih), which is carried by these channels.[1][3] This current is crucial for regulating rhythmic activity in cardiac sinoatrial node cells and neurons.[4][5]
Q2: How should I prepare and store this compound for my experiments?
A2: this compound is a solid that is soluble in water and DMSO.[2][6] For stock solutions, it is recommended to dissolve it in water at a concentration of 100 mg/mL or in DMSO at ≥ 125 mg/mL.[2] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[2] When using a water-based stock solution, it should be sterile-filtered (0.22 µm filter) before being diluted into your working solution.[2]
Q3: Is the blocking effect of Cilobradine immediate?
A3: No, the blockade of HCN channels by Cilobradine is use-dependent.[3] This means that the channel must be open for Cilobradine to access its binding site within the pore.[3] Therefore, you will observe a stronger and faster block with repetitive hyperpolarizing pulses that activate the HCN channels.[3]
Q4: Does Cilobradine show selectivity for specific HCN channel isoforms?
A4: While Cilobradine is a potent HCN channel blocker, studies have shown that its steady-state inhibition of different HCN isoforms (HCN1, HCN2, and HCN4) is not highly isoform-specific.[2] However, the kinetics of the block may vary between isoforms.
Troubleshooting Guide
Problem 1: Inconsistent or weak blockade of Ih/If current.
-
Possible Cause 1: Insufficient channel activation.
-
Solution: Since Cilobradine is a use-dependent blocker, ensure your voltage protocol includes repetitive hyperpolarizing steps to facilitate channel opening and drug binding.[3] Consider increasing the frequency or duration of these hyperpolarizing pulses.
-
-
Possible Cause 2: Incorrect drug concentration.
-
Solution: Verify the final concentration of Cilobradine in your recording chamber. The IC50 for Ih suppression in GH3 cells has been reported to be 3.38 μM.[1] You may need to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Possible Cause 3: Drug washout.
-
Solution: Ensure continuous perfusion of your recording chamber with the Cilobradine-containing solution to maintain the desired concentration.
-
Problem 2: Observed changes in other currents besides Ih/If.
-
Possible Cause: Off-target effects.
-
Solution: Cilobradine has been shown to suppress the delayed-rectifier K+ current (IK(DR)) and accelerate its inactivation.[1] Be aware of these potential off-target effects and design your experiments to isolate the specific contribution of HCN channel blockade. This may involve using specific blockers for other channels or analyzing the voltage-dependence and kinetics of the affected currents.
-
Problem 3: Shift in the voltage-dependence of Ih/If activation.
-
Possible Cause: Drug-induced gating modification.
-
Solution: Cilobradine (at 3 μM) has been observed to shift the steady-state activation curve of Ih to a more hyperpolarized potential by approximately 10 mV.[1] This is an expected effect of the drug and should be accounted for in your data analysis.
-
Data Summary
| Parameter | Cell Type | Value | Reference |
| IC50 for Ih suppression | GH3 pituitary tumor cells | 3.38 μM | [1] |
| IC50 for IK(DR) suppression | GH3 pituitary tumor cells | 3.54 μM | [1] |
| Shift in V1/2 of Ih activation | GH3 pituitary tumor cells | -10 mV (at 3 μM) | [1] |
Experimental Protocols
Standard Whole-Cell Voltage-Clamp Protocol for Ih Recording:
-
Cell Culture: Culture cells (e.g., GH3 or H9c2) under standard conditions.[1]
-
Pipette Solution (Internal): (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 3 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.2 with KOH).
-
External Solution: (in mM) 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are predominantly closed.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2 seconds) to elicit Ih.
-
Apply a depolarizing step to observe tail currents.
-
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Data Acquisition: Record currents before and after drug application to determine the extent of blockade and any changes in channel kinetics.
Visualizations
References
- 1. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Cilobradine hydrochloride use-dependent block considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cilobradine hydrochloride in their experiments, with a focus on its use-dependent block of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a blocker of HCN channels, which are responsible for the pacemaker current (If or Ih). It exhibits a use-dependent blockade, meaning its inhibitory effect is enhanced with repeated channel activation. The proposed mechanism is that cilobradine accesses a binding site within the pore of the HCN channel when the channel is in its open state. The blockade is relieved by strong hyperpolarization, which promotes the dissociation of the drug from the channel.
Q2: Is the blocking effect of cilobradine specific to certain HCN channel isoforms?
A2: Studies have shown that the steady-state inhibition of different HCN isoforms by cilobradine is not isoform-specific.
Q3: What is the typical concentration of cilobradine to use for observing a use-dependent block?
A3: The effective concentration of cilobradine can vary depending on the cell type and experimental conditions. IC50 values have been reported in the low micromolar range. For example, an IC50 of 0.62 µM has been observed in mouse sinoatrial node cells, while in pituitary tumor (GH3) cells, the effective IC50 for Ih suppression was found to be 3.38 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound solutions for patch-clamp experiments?
A4: this compound should be dissolved in an appropriate solvent, such as water or DMSO, to create a stock solution. It is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles. Before use, the stock solution should be diluted to the final working concentration in the extracellular solution. If water is used as the solvent for the stock solution, it is advisable to filter-sterilize the final working solution with a 0.22 µm filter.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak use-dependent block observed | 1. Inappropriate voltage protocol: The frequency or duration of hyperpolarizing pulses may not be sufficient to induce use-dependent block. 2. Cilobradine concentration is too low. 3. Poor seal quality or high access resistance: This can lead to inaccurate voltage control and affect channel gating. 4. Current rundown: The HCN current may be diminishing over the course of the experiment. | 1. Optimize the voltage protocol: Increase the frequency and/or duration of the hyperpolarizing pulses. A train of pulses is necessary to observe the cumulative blocking effect. Refer to the detailed experimental protocol below. 2. Increase cilobradine concentration: Perform a dose-response experiment to find the optimal concentration. 3. Improve patch-clamp technique: Ensure a giga-ohm seal (>1 GΩ) and low access resistance (<20 MΩ). Monitor these parameters throughout the experiment. 4. Monitor current stability: Establish a stable baseline recording before drug application. If rundown is significant, consider using the perforated patch technique or including ATP and GTP in the intracellular solution to maintain channel activity. |
| High variability in results between cells | 1. Inconsistent cell health: Unhealthy cells can have altered channel expression and function. 2. Variability in HCN channel expression levels. 3. Inconsistent drug application/washout. | 1. Use healthy, viable cells: Ensure proper cell culture conditions and select cells with a healthy morphology for patching. 2. Normalize data: Express the blocked current as a fraction of the control current for each cell to account for variations in channel expression. 3. Ensure complete solution exchange: Use a fast and efficient perfusion system to ensure rapid and complete application and washout of cilobradine. |
| Unexpected changes in other ionic currents | Off-target effects: While cilobradine is a potent HCN channel blocker, it may have effects on other ion channels at higher concentrations. For instance, some HCN channel blockers have been reported to affect delayed-rectifier potassium currents. | Test for off-target effects: If you suspect off-target effects, perform control experiments to test the effect of cilobradine on other major ionic currents in your cell type using specific voltage protocols and ion channel blockers. |
Quantitative Data
Table 1: IC50 Values for this compound on HCN Channels
| Cell Type | HCN Isoform(s) | IC50 (µM) | Reference |
| Mouse Sinoatrial Node Cells | Not specified | 0.62 | |
| Pituitary Tumor (GH3) Cells | HCN2, HCN3, or mixed HCN2+HCN3 | 3.38 |
Experimental Protocols
Detailed Methodology for Assessing Use-Dependent Block of HCN Channels
This protocol is adapted from methods used for studying use-dependent block of HCN4 channels and can be applied to investigate the effects of cilobradine.
1. Cell Preparation:
-
Culture cells expressing the desired HCN channel isoform (e.g., HEK293 cells stably transfected with HCN4).
-
Plate cells on glass coverslips at an appropriate density for patch-clamp recording.
-
Use cells within 24-48 hours of plating.
2. Solutions:
-
**Extracellular (
Validation & Comparative
Zatebradine vs. Cilobradine Hydrochloride: A Comparative Analysis of HCN Channel Blockade Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two notable bradycardic agents, Zatebradine and Cilobradine hydrochloride. Both compounds are recognized for their inhibitory effects on the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial in regulating cardiac pacemaker activity and neuronal excitability. This document synthesizes available experimental data to offer a clear perspective on their relative efficacy and mechanisms of action.
Quantitative Potency Comparison
The following table summarizes the available quantitative data on the potency of Zatebradine and this compound in inhibiting HCN channels. It is important to note that the experimental conditions under which these values were obtained may vary between studies.
| Compound | Target | Cell Type | Potency (IC50) | Reference |
| Zatebradine | human HCN1 | HEK293 cells | 1.83 µM | [1] |
| human HCN2 | HEK293 cells | 2.21 µM | [1] | |
| human HCN3 | HEK293 cells | 1.90 µM | [1] | |
| human HCN4 | HEK293 cells | 1.88 µM | [1] | |
| This compound | Endogenous If | Mouse sinoatrial node cells | 0.62 µM | [2] |
Key Observation: While a direct comparative study under identical conditions is not available, the existing data suggests that this compound may exhibit a higher potency in blocking the native cardiac pacemaker current (If) compared to Zatebradine's inhibition of individual cloned human HCN channel isoforms. A study directly comparing the two compounds on the cardiac pacemaker current concluded that Cilobradine blocks the current "more effectively and faster" than Zatebradine[3][4].
Mechanism of Action and Use-Dependency
Both Zatebradine and this compound act as blockers of HCN channels, which are responsible for the "funny" current (If) in the heart's sinoatrial node. This current plays a key role in the diastolic depolarization phase of the cardiac action potential, thereby controlling the heart rate. The blockade of these channels by Zatebradine and Cilobradine leads to a slowing of the heart rate.
A critical aspect of their mechanism is their use-dependent blockade . This means that the inhibitory effect of the drugs increases with the frequency of channel opening. A direct comparative study by Van Bogaert et al. (2003) demonstrated that Cilobradine induces a stronger and faster use-dependent blockade of If compared to Zatebradine[3][4]. Conversely, the recovery from this blockade was found to be significantly faster for Zatebradine[3][4]. This suggests that both drugs likely act as open-channel blockers, accessing their binding site when the channel is in its open conformation[3][4].
Experimental Protocols
The potency and mechanism of action of Zatebradine and this compound have been primarily investigated using electrophysiological techniques, specifically the two-microelectrode voltage-clamp and patch-clamp methods.
General Electrophysiological Protocol for HCN Channel Inhibition Assay:
-
Cell Preparation:
-
Electrophysiological Recording:
-
Two-microelectrode voltage-clamp: This technique is suitable for larger cells like sheep Purkinje fibers. Two microelectrodes are inserted into the cell, one to measure the membrane potential and the other to inject current to clamp the voltage at a desired level[3][4].
-
Patch-clamp (whole-cell configuration): A glass micropipette with a very small tip opening is sealed onto the surface of the cell membrane. The membrane patch is then ruptured to gain electrical access to the entire cell interior. This allows for the control of the membrane potential and the recording of the ionic currents flowing across the cell membrane[3][4][5].
-
-
Solutions:
-
External (bath) solution: Typically contains a physiological saline solution (e.g., Tyrode's solution) with the appropriate concentrations of ions (Na+, K+, Ca2+, Mg2+, Cl-).
-
Internal (pipette) solution: Contains a specific ionic composition designed to isolate the current of interest and maintain the cell's internal environment.
-
-
Voltage Protocol:
-
To elicit the hyperpolarization-activated If current, the cell membrane is held at a depolarized potential (e.g., -40 mV) where the channels are closed.
-
Hyperpolarizing voltage steps of varying amplitudes and durations are then applied to activate the HCN channels and record the resulting inward current.
-
To study use-dependency, trains of hyperpolarizing pulses are applied at different frequencies.
-
-
Data Analysis:
-
The amplitude of the If current is measured before and after the application of different concentrations of the test compound (Zatebradine or this compound).
-
The concentration-response curve is then plotted to determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of the current.
-
Visualizations
Signaling Pathway of HCN Channel Blockade
Caption: Mechanism of action for Zatebradine and this compound.
Experimental Workflow for Potency Determination
Caption: Workflow for determining the IC50 of HCN channel blockers.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-reactivity of Cilobradine Hydrochloride and Other Benzazepinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of three prominent benzazepinone-based Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel blockers: Cilobradine hydrochloride, Ivabradine, and Zatebradine. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate tool compound for their studies and to inform drug development strategies targeting HCN channels.
Introduction to Benzazepinone HCN Channel Blockers
Cilobradine, Ivabradine, and Zatebradine are structurally related benzazepinones that share a primary mechanism of action: the inhibition of HCN channels.[1][2] These channels, often referred to as "pacemaker channels," are crucial for regulating rhythmic activity in both cardiac and neuronal tissues.[3] By blocking HCN channels, these compounds can effectively reduce heart rate and modulate neuronal excitability, making them valuable pharmacological tools and therapeutic agents for conditions such as chronic stable angina and heart failure.[3][4] However, their utility and safety profiles are significantly influenced by their cross-reactivity with other ion channels and receptors. This guide focuses on a comparative analysis of their on-target potency and off-target interactions.
Comparative Selectivity Profile
The following tables summarize the available quantitative data on the inhibitory activity (IC50 values) of Cilobradine, Ivabradine, and Zatebradine against their primary targets (HCN channel isoforms) and key off-targets. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Potency against HCN Channel Isoforms
| Compound | hHCN1 (IC50, µM) | hHCN2 (IC50, µM) | hHCN3 (IC50, µM) | hHCN4 (IC50, µM) | Native If/Ih (IC50, µM) |
| This compound | - | - | - | - | 0.62 (mouse sinoatrial node cells)[5] |
| Ivabradine | ~2-3[6] | - | - | ~2.1[7] | ~3.5 (rabbit ventricular myocytes)[8] |
| Zatebradine | 1.83[9] | 2.21[9] | 1.90[9] | 1.88[9] | 1.96[10] |
Data not available is denoted by "-".
Table 2: Cross-reactivity with Key Off-Target Ion Channels
| Compound | hERG (Kv11.1) (IC50, µM) | Nav1.5 (IC50, µM) | Kv1.5 (IC50, µM) |
| This compound | 3.54 (Delayed-rectifier K+ current)[5] | No significant effect[5] | - |
| Ivabradine | 2.07 - 3.31[7] | ~30[11][12] | 29.0[8] |
| Zatebradine | - | - | - |
Data not available is denoted by "-".
Experimental Protocols
The primary experimental technique used to characterize the activity of these compounds on ion channels is the whole-cell patch-clamp (or whole-cell voltage-clamp) assay.[13][14] This electrophysiological method allows for the direct measurement of ion currents flowing across the cell membrane in response to controlled changes in membrane voltage.
Generalized Whole-Cell Voltage-Clamp Protocol for Screening Ion Channel Blockers:
-
Cell Preparation: Stably transfected mammalian cell lines (e.g., HEK293 or CHO cells) expressing the specific ion channel of interest (e.g., hHCN1, hERG) are cultured and prepared for electrophysiological recording.
-
Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an intracellular solution containing a specific ionic composition and buffering agents.
-
Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ). This isolates a small patch of the membrane electrically.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp and Data Acquisition: The membrane potential is clamped at a holding potential where the channels of interest are typically closed. A series of voltage steps (voltage protocol) are then applied to elicit channel opening and the flow of ionic current. The resulting currents are recorded using a patch-clamp amplifier and digitized for analysis.
-
Compound Application: The test compound (e.g., this compound) is applied to the cell via a perfusion system at various concentrations. The effect of the compound on the ion channel current is measured.
-
Data Analysis: The magnitude of the current inhibition at each compound concentration is used to generate a concentration-response curve, from which the IC50 value is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of benzazepinone HCN channel blockers and a typical experimental workflow for their characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are HCN channels blockers and how do they work? [synapse.patsnap.com]
- 4. Advances in Cardiovascular Pharmacotherapy. II. Ivabradine, an Inhibitor of the Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hERG Potassium Channel Blockade by the HCN Channel Inhibitor Bradycardic Agent Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]
- 12. The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 14. Manual Whole-Cell Patch Clamp Assay For Screening NCE's Against Voltage Gated Ion-Channels [pharmaceuticalonline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
